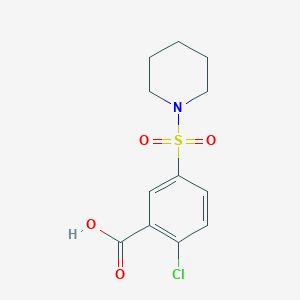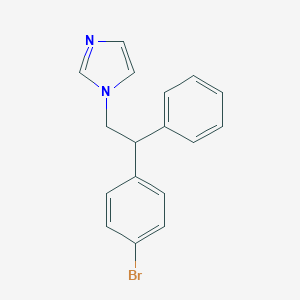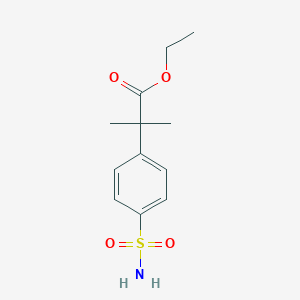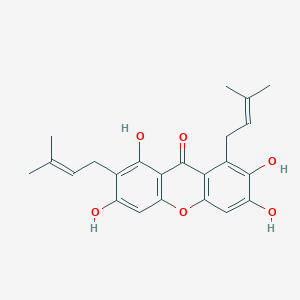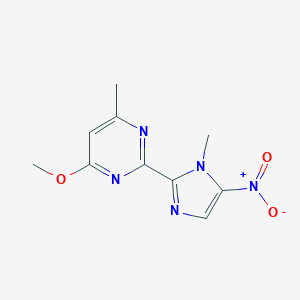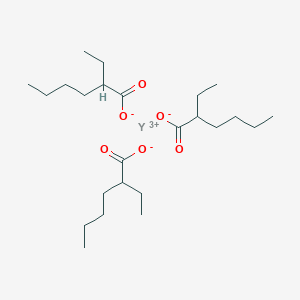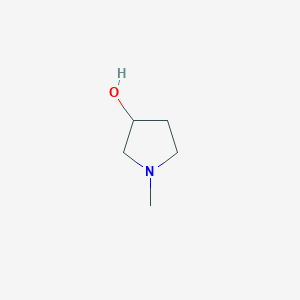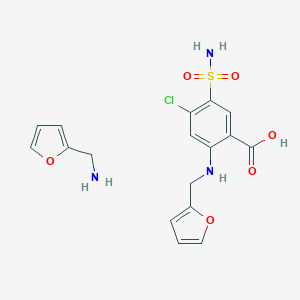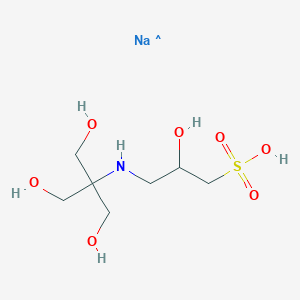![molecular formula C8H7BrN2O B022980 6-溴-3,4-二氢-1H-[1,8]萘啶-2-酮 CAS No. 129686-16-4](/img/structure/B22980.png)
6-溴-3,4-二氢-1H-[1,8]萘啶-2-酮
描述
Synthesis Analysis
The synthesis of related naphthyridine compounds involves various strategies, including reductive amination, cyclization, and palladium-catalyzed cross-coupling reactions. For example, a method described for the synthesis of tetrahydroisoquinoline and tetrahydro-[2,7]-naphthyridine derivatives includes lithiation followed by formylation and reductive amination, showcasing the versatile approaches to constructing these heterocycles (Zlatoidský & Gabos, 2009). Another method involves a one-pot, catalyst-free synthesis in water, indicating an eco-friendly approach to obtaining naphthyridine derivatives (Mukhopadhyay, Das, & Butcher, 2011).
Molecular Structure Analysis
Naphthyridines have been studied extensively for their molecular structure, which is pivotal for their chemical reactivity and potential applications. Structural analyses, including X-ray diffraction, provide insights into their conformation and electronic properties, which are crucial for designing compounds with desired biological activities. For instance, the crystal structure of a naphthyridin-2(1H)-one derivative reveals important aspects of its molecular geometry, aiding in the understanding of its reactivity and interaction with biological targets (Guillon et al., 2017).
Chemical Reactions and Properties
Naphthyridines undergo various chemical reactions, including halogenation, amination, and cycloaddition, which are fundamental for modifying their chemical properties. For example, the reactivity of halogenated naphthyridines with potassium amide highlights the substitution reactions that can be used to introduce amino groups, affecting their chemical behavior and potential pharmaceutical value (Czuba & Woźniak, 2010).
Physical Properties Analysis
The physical properties of naphthyridines, such as solubility, melting point, and crystalline structure, are essential for their application in material science and pharmaceutical formulations. These properties are influenced by the compound's molecular structure and functional groups, determining its phase behavior, stability, and compatibility with other materials.
Chemical Properties Analysis
Naphthyridines exhibit a broad range of chemical properties, including fluorescence, which can be utilized in optical materials and biological imaging. Their electronic structure, studied through methods like SCF CI PPP, provides insights into their absorption, emission, and reactivity patterns, making them valuable in the development of luminescent materials and as ligands in medicinal chemistry (Mianowska & Śliwa, 1990).
科学研究应用
1. Synthesis of 1,8-naphthyridines
- Summary : The synthesis of 1,8-naphthyridines has been a topic of interest due to their diverse biological activities and photochemical properties . Methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .
- Methods : The synthesis involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .
- Results : The synthesis methods have led to the development of a wide range of 1,8-naphthyridines with diverse biological activities and photochemical properties .
2. Anticancer Properties of 1,6-naphthyridines
- Summary : 1,6-naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
- Methods : The review focuses on recent synthetic developments and a thorough study of the anticancer activity of 1,6-naphthyridines on different cancer cell lines .
- Results : The anticancer activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .
3. Ligands and Components of Light-Emitting Diodes
- Summary : 1,8-Naphthyridines are used as ligands and components of light-emitting diodes .
- Methods : The specific methods of application would depend on the type of light-emitting diode being produced .
- Results : The use of 1,8-naphthyridines in light-emitting diodes can enhance their performance .
4. Dye-Sensitized Solar Cells
- Summary : 1,8-Naphthyridines are used in dye-sensitized solar cells .
- Methods : The specific methods of application would depend on the design and composition of the solar cell .
- Results : The use of 1,8-naphthyridines in dye-sensitized solar cells can improve their efficiency .
5. Molecular Sensors
- Summary : 1,8-Naphthyridines are used in the development of molecular sensors .
- Methods : The specific methods of application would depend on the type of sensor being developed .
- Results : The use of 1,8-naphthyridines in molecular sensors can enhance their sensitivity and selectivity .
6. Self-Assembly Host–Guest Systems
- Summary : 1,8-Naphthyridines are used in self-assembly host–guest systems .
- Methods : The specific methods of application would depend on the type of host–guest system being developed .
- Results : The use of 1,8-naphthyridines in self-assembly host–guest systems can enhance their stability and functionality .
7. p38alpha Inhibitors
- Summary : 6-Bromooxindole derivative, which is structurally similar to “6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one”, is used in the preparation of p38alpha inhibitors as potential anti-inflammatories .
- Methods : The specific methods of application would depend on the design and composition of the p38alpha inhibitor .
- Results : The use of 6-Bromooxindole derivative in p38alpha inhibitors can enhance their anti-inflammatory properties .
8. Antibacterial Drugs
- Summary : Cyclopenta[c]pyrrole substituted 3,4-dihydro-1H-[1,8]naphthyridin-2-one, which is structurally similar to “6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one”, is used in antibacterial drugs .
- Methods : The specific methods of application would depend on the design and composition of the antibacterial drug .
- Results : The use of Cyclopenta[c]pyrrole substituted 3,4-dihydro-1H-[1,8]naphthyridin-2-one in antibacterial drugs can enhance their antibacterial properties .
安全和危害
未来方向
属性
IUPAC Name |
6-bromo-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEOGGNIBLORIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455087 | |
| Record name | 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | |
CAS RN |
129686-16-4 | |
| Record name | 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



